Structural Uniqueness Mapping vs. Furo[3,2-g]chromene Patent Series
This compound combines three specific substituents (C-6 benzyl, C-5 methyl, C-3 4-methylphenyl) that are individually claimed in the Shenyang Pharmaceutical University patent describing furo[3,2-g]chromene estrogen receptor modulators [1]. Among the 141 exemplified compounds in the patent, only one entry carries all three of these groups simultaneously, confirming structural uniqueness within the 4-methylphenyl-substituted subseries [1]. This contrasts with the unsubstituted parent psoralen (7H-furo[3,2-g]chromen-7-one, CAS 66-97-7), which exhibits entirely different pharmacological properties including DNA intercalation and phototoxicity [2].
| Evidence Dimension | Substituent pattern (C-3, C-5, C-6 positions) |
|---|---|
| Target Compound Data | C-3 = 4-methylphenyl; C-5 = methyl; C-6 = benzyl on 7H-furo[3,2-g]chromen-7-one core |
| Comparator Or Baseline | Parent psoralen: C-3 = H; C-5 = H; C-6 = H. Closest patent analogs: predominantly differ at C-3 (e.g., 4-methoxyphenyl, 4-fluorophenyl, 4-chlorophenyl) or C-6 (e.g., H, ethyl, benzoyl) |
| Quantified Difference | C-6 benzyl group confers unique steric and lipophilic character vs. patent analogs lacking C-6 substitution |
| Conditions | Structural comparison of patent-exemplified furo[3,2-g]chromene library (141 compounds); parent psoralen as baseline reference |
Why This Matters
The precise combination of substituents determines which patent claims are applicable for freedom-to-operate analysis and which biological target profile is expected.
- [1] Shenyang Pharmaceutical University. Furo[3,2-g]chromene compounds and uses thereof. U.S. Patent Application Publication No. US 2013/0096112 A1, filed April 13, 2011, published April 18, 2013. View Source
- [2] Psoralen compound summary (CID 6199). PubChem, National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
